molecular formula C16H23N3O4S2 B2963080 3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one CAS No. 1048679-85-1

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one

Cat. No. B2963080
CAS RN: 1048679-85-1
M. Wt: 385.5
InChI Key: KXZJLMRJBWSJAB-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Knoevenagel condensation is a type of chemical reaction that could be relevant to the synthesis of this compound . It is a modification of the aldol condensation .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Cytochrome P450 Enzyme Interaction

Compounds structurally related to "3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one" have been investigated for their interactions with cytochrome P450 enzymes, which are critical for drug metabolism. The study on the oxidative metabolism of Lu AA21004, a novel antidepressant, highlights the involvement of CYP2D6, CYP2C9, and other enzymes in the metabolism of such compounds, pointing to their pharmacokinetic properties (Hvenegaard et al., 2012).

Antimicrobial Activity

Synthetic efforts have produced thiazolidinone and s-triazine derivatives that incorporate piperazine units, showing antimicrobial activity against various bacteria and fungi. This suggests a potential application in developing new antimicrobial agents from structurally similar compounds (Patel et al., 2012), (Patel et al., 2012).

Neuroprotection and Alzheimer's Disease

Research on dimethyl-carbamic acid derivatives, including those with piperazine motifs, has explored their neuroprotective potential, particularly in the context of Alzheimer's disease. These compounds have shown to inhibit acetylcholinesterase activity and possess antioxidant properties, offering a multi-target therapeutic approach to neuroprotection (Lecanu et al., 2010).

Anticancer Activity

The synthesis and biological evaluation of novel compounds with piperazine derivatives have been conducted to assess their anticancer potential. This includes research on dihydropyrimidinone derivatives and their activity against breast cancer cell lines, suggesting a possible avenue for cancer treatment (Khalid et al., 2016).

Synthesis and Structural Analysis

The structural analysis and synthesis of new s-triazine derivatives incorporating various moieties, including piperidine and aniline, have been conducted, showcasing the versatility of these compounds in creating complex structures with potential therapeutic applications (Shawish et al., 2021).

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-8-10-18(16)14(20)12-6-3-4-9-19(12)25(22,23)13-7-5-11-24-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJLMRJBWSJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one

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